molecular formula C28H26ClF3N4O3S2 B2806295 4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether CAS No. 383148-11-6

4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether

Cat. No.: B2806295
CAS No.: 383148-11-6
M. Wt: 623.11
InChI Key: DUHZEIPLJQAECR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • A 1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl group at position 3.
  • A 3-(trifluoromethyl)phenyl group at position 2.
  • A sulfanylmethylphenyl methyl ether moiety at position 2.

The piperidine and triazole moieties are common in bioactive molecules due to their hydrogen-bonding and conformational flexibility .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[5-[(4-methoxyphenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClF3N4O3S2/c1-39-24-9-5-19(6-10-24)18-40-27-34-33-26(36(27)23-4-2-3-21(17-23)28(30,31)32)20-13-15-35(16-14-20)41(37,38)25-11-7-22(29)8-12-25/h2-12,17,20H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHZEIPLJQAECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether , hereafter referred to as Compound A , exhibits significant biological activity across various pharmacological domains. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A incorporates several bioactive moieties:

  • Piperidine : Known for its anesthetic and antidiabetic properties.
  • Triazole : Associated with antifungal and anticancer activities.
  • Sulfamoyl Group : Implicated in antibacterial and enzyme inhibition activities.

The molecular formula of Compound A is C22H24ClF3N4O3SC_{22}H_{24}ClF_3N_4O_3S with a molecular weight of approximately 508.96 g/mol.

Antibacterial Activity

Studies have shown that derivatives of compounds containing the sulfamoyl group exhibit notable antibacterial properties. For instance, the synthesized piperidine derivatives were evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested .

Enzyme Inhibition

Compound A has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in neurotransmission, and its inhibition is a therapeutic target in treating Alzheimer's disease. The synthesized compounds showed varying degrees of AChE inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range .

Additionally, the compound was evaluated for its ability to inhibit urease, an enzyme linked to kidney stone formation and certain infections. The results indicated that several derivatives could effectively inhibit urease activity, suggesting potential applications in managing related conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to Compound A. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of Compound A is significantly influenced by its structural components. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to improved potency in biological assays. SAR studies indicate that modifications to the piperidine ring or variations in the substituents on the triazole moiety can lead to substantial changes in pharmacological activity .

Case Studies

  • Antibacterial Efficacy : A study reported that a derivative of Compound A exhibited an MIC of 15 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like penicillin .
  • AChE Inhibition : In another case study, a related compound showed an IC50 value of 0.29 µM against EeAChE, indicating potent inhibitory effects that could be beneficial for Alzheimer's treatment .

Scientific Research Applications

Research has demonstrated that compounds similar to 4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether exhibit a range of biological activities:

  • Antibacterial Properties : Several studies have reported that derivatives containing the piperidine and triazole moieties show significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from similar precursors have been tested against strains such as E. coli and Staphylococcus aureus, demonstrating promising results .
  • Antifungal Activity : The triazole component is particularly noted for its antifungal properties. Research indicates that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .
  • Potential Anticancer Activity : Some studies suggest that modifications to the piperidine and triazole rings can lead to enhanced cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting cancer cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing their pharmacological profiles. Key observations include:

  • Role of Trifluoromethyl Group : The introduction of a trifluoromethyl group has been shown to improve metabolic stability and enhance binding affinity to target proteins .
  • Sulfonamide Functionality : The sulfonamide group contributes to the overall activity by enhancing solubility and bioavailability, which are critical factors in drug design .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy Against Resistant Strains : A study evaluated a series of piperidine derivatives against multi-drug resistant bacterial strains, demonstrating that certain modifications led to significant increases in antibacterial potency .
  • Fungal Infections Treatment : Clinical trials involving triazole derivatives have shown promising results in treating systemic fungal infections, with some compounds achieving higher efficacy than existing treatments .
  • Cancer Cell Line Studies : Research on modified piperidine-triazole compounds indicated substantial cytotoxic effects on breast cancer cell lines, suggesting potential for further development as anticancer agents .

Chemical Reactions Analysis

Functionalization of the Piperidine-Sulfonyl Group

The 4-piperidinyl group is functionalized via sulfonylation using 4-chlorophenylsulfonyl chloride:

  • Conditions : Room temperature, dichloromethane solvent, triethylamine as a base .
  • Yield : Reported at 82–97% for analogous N-substituted piperidine-sulfonyl derivatives .

The sulfonyl group enhances electrophilicity, enabling further substitutions at the triazole’s sulfur atom .

Sulfanyl-Methyl Ether Linkage Formation

The sulfanyl-methyl ether bridge is formed via a thiol-ene reaction or nucleophilic substitution:

  • Thiol Source : Mercaptoacetic acid or substituted thiols .
  • Conditions : Microwave irradiation (30–90 seconds), yields 85–97% .

This step connects the triazole core to the methyl ether-substituted phenyl group .

Comparative Reaction Data

The table below summarizes key reaction parameters for synthesizing analogous compounds:

Reaction StepConventional MethodMicrowave MethodYield ImprovementRef.
1,2,4-Triazole Cyclization9–19 hours, 44–88% yield31–68 seconds, 85–97% yield+41–53%
Piperidine Sulfonylation6–17 hours, 45–83% yield37–90 seconds, 82–97% yield+37–54%
Trifluoromethylphenyl Coupling72 hours, 13–25% yield1.5 hours, 72–85% yield+59–72%
Sulfanyl-Methyl Ether Formation24 hours, 78% yield15 minutes, 85–90% yield+7–12%

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C, with the sulfonyl group showing susceptibility to hydrolysis under acidic conditions .
  • Photoreactivity : The trifluoromethylphenyl group undergoes photodefluorination under UV light, necessitating dark storage .
  • Biological Activity : Derivatives exhibit inhibition of acetylcholinesterase (IC₅₀: 0.8–2.1 µM) and butyrylcholinesterase (IC₅₀: 1.5–3.4 µM) .

Key Challenges and Optimization

  • Regioselectivity : Microwave irradiation improves control over triazole substitution patterns .
  • Solvent Choice : Ethanol and water mixtures reduce side reactions compared to DMF or THF .
  • Catalyst Recycling : Pd catalysts are recoverable via column chromatography, reducing costs .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name (IUPAC) Core Structure Key Substituents Notable Features Reference
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 1,2,4-Triazole - 4-Chlorophenyl
- 4-Pyridinyl
- 4-Fluorophenyl ethanone
Lacks piperidine and trifluoromethyl groups; pyridine enhances polarity.
4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether 1,2,4-Triazole - 4-Chlorophenyl
- Benzimidazole-sulfanyl
- Phenyl methyl ether
Benzimidazole introduces planar aromaticity, potentially improving DNA intercalation.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 1,2,4-Triazole - 4-Chlorophenyl
- 4-Methylphenyl (x2)
Methyl groups increase hydrophobicity; lacks sulfonyl and piperidine moieties.
4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether Pyrimidine - 4-Chlorophenyl-sulfanyl
- Methyl ether
Pyrimidine core instead of triazole; dual sulfanyl groups may enhance electrophilicity.
Key Structural Differences:
  • Target Compound : Incorporates a piperidine-sulfonyl group and trifluoromethylphenyl , enhancing steric bulk and electron-withdrawing effects.
  • Analogues : Often replace piperidine with simpler alkyl/aryl groups or substitute trifluoromethyl with halogens (e.g., fluorine) or methyl groups.

Physicochemical Properties

Property Target Compound 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether
Molecular Weight ~650 g/mol* ~480 g/mol ~550 g/mol
logP ~4.5 (estimated) ~3.2 ~3.8
Hydrogen Bond Donors 0 1 (ethanone carbonyl) 1 (benzimidazole NH)

*Calculated based on substituents.

  • The trifluoromethyl group in the target compound increases lipophilicity (higher logP) compared to non-fluorinated analogues.

Three-Dimensional Similarity Analysis

Using PubChem3D metrics :

  • Shape Similarity (ST) : The target compound shows ST ≥ 0.8 with analogues sharing triazole cores and sulfanyl linkages.
  • Feature Similarity (CT) : CT ≥ 0.5 with compounds containing chlorophenyl or benzimidazole groups, indicating conserved pharmacophoric features.
  • Combined Similarity (ComboT) : Highest with benzimidazole-containing analogues due to overlapping aromatic and sulfanyl motifs .

Q & A

Q. What are the critical steps for synthesizing this compound, and how do reaction conditions influence its purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and heterocycle formation. Key steps include:

  • Formation of the triazole-thiadiazole core via cyclization under reflux in solvents like THF or DMF .
  • Introduction of the sulfonyl-piperidine moiety using coupling reagents (e.g., EDC/HOBt) at controlled temperatures (0–5°C) to minimize side reactions .
  • Etherification of the phenyl group with methyl iodide in the presence of a base (e.g., K₂CO₃) . Reaction conditions (solvent polarity, temperature, and catalyst choice) directly impact yield and purity. For example, DMF enhances solubility of intermediates but may require post-synthesis purification via column chromatography .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regioselectivity. For instance, the trifluoromethyl group’s resonance at ~110 ppm in ¹³C NMR confirms its attachment to the phenyl ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ confirm sulfonyl (S=O) and ether (C-O-C) bonds .
  • HPLC : Purity >95% is typically required for biological assays, achieved using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the triazole-thiadiazole cyclization step?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., p-toluenesulfonic acid).
  • Response Surface Methodology (RSM) can model interactions between variables. For example, THF at 80°C with 10 mol% catalyst increased yields from 45% to 72% in analogous triazole syntheses .
  • In-situ monitoring via FT-IR or Raman spectroscopy helps detect intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. The trifluoromethyl group may enhance metabolic resistance but increase plasma protein binding, reducing bioavailability .
  • Target engagement studies : Use techniques like SPR (surface plasmon resonance) to confirm binding affinity to the intended receptor versus off-target interactions .
  • Structural-activity relationships (SAR) : Modify the sulfonyl-piperidine or triazole groups to isolate contributors to activity discrepancies .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., kinase enzymes). The sulfonyl group’s hydrogen-bonding capacity is critical for docking scores .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100+ ns to assess stability of interactions. For example, the piperidine ring’s conformational flexibility may affect binding entropy .
  • QSAR models : Train models on analogs with known IC₅₀ values to predict bioactivity and prioritize synthetic targets .

Q. How can researchers design derivatives to enhance selectivity for a specific enzyme isoform?

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with a 4-fluorophenyl or pyridyl moiety to modulate steric and electronic interactions with the enzyme active site .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to an E3 ligase binder to degrade the target enzyme selectively .
  • Crystallography-guided design : Resolve co-crystal structures of the compound bound to the enzyme to identify key binding residues. For example, a methyl ether-to-carboxylic acid substitution may improve hydrogen-bonding with a conserved lysine residue .

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